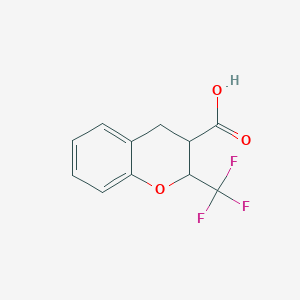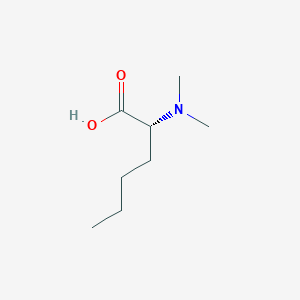
Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- involves multiple steps, typically starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from Ganoderma lucidum. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes .
Scientific Research Applications
Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in liver disease and cancer research.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation, which are key factors in chronic liver disease and cancer. The compound’s bioactivity is attributed to its ability to interact with cellular receptors and enzymes, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ganoderic acid: Another triterpenoid found in Ganoderma lucidum with similar bioactive properties.
Lucidenic acid: Known for its anti-inflammatory and antioxidant activities.
Ergosterol peroxide: A sterol derivative with potential anticancer properties.
Uniqueness
Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- is unique due to its specific structural features, such as the presence of multiple hydroxyl and carbonyl groups, which contribute to its distinct bioactivity profile. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C27H40O6 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
InChI |
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33) |
InChI Key |
JBKAGLHPUJBTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)
![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)


![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)


![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)
![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)
